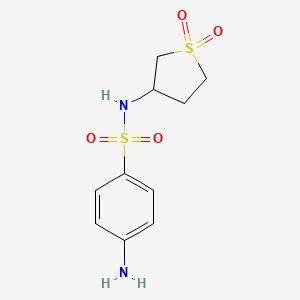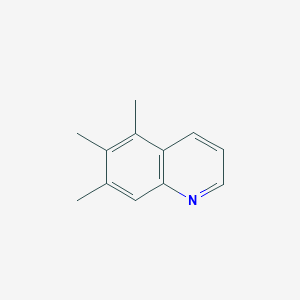
2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a 2-furyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the 3,5-dimethylphenyl group: This step involves the reaction of the pyrazole intermediate with a suitable aryl halide (e.g., 3,5-dimethylphenyl bromide) in the presence of a base such as potassium carbonate and a palladium catalyst (e.g., Pd(PPh3)4) under Suzuki coupling conditions.
Introduction of the 2-furyl group: The final step involves the reaction of the intermediate with a furyl halide (e.g., 2-furyl bromide) under similar coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory, analgesic, and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Biological Studies: The compound may act as a ligand that binds to specific proteins, thereby modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethylphenyl)-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but with a thiophene ring instead of a furan ring.
1-(3,5-Dimethylphenyl)-3-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-(3,5-dimethylphenyl)-5-(furan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine is unique due to the presence of both the 3,5-dimethylphenyl and 2-furyl groups, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)-5-(furan-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-6-11(2)8-12(7-10)18-15(16)9-13(17-18)14-4-3-5-19-14/h3-9H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOGYVNMZAJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)C3=CC=CO3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2775857.png)
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]spiro[2.3]hexane-5-carboxamide](/img/structure/B2775864.png)
![3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2775865.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2775870.png)
![N-[[4-[4-(5-Methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2775871.png)

![1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2775876.png)
![1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2775878.png)

